molecular formula C13H13N5O B14938469 N-[2-(1H-imidazol-4-yl)ethyl]-1H-indazole-3-carboxamide

N-[2-(1H-imidazol-4-yl)ethyl]-1H-indazole-3-carboxamide

Cat. No.: B14938469
M. Wt: 255.28 g/mol
InChI Key: NLXFRRXIXCOAMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-Imidazol-4-yl)ethyl]-1H-indazole-3-carboxamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure combines an indazole core linked via a carboxamide group to a 2-(1H-imidazol-4-yl)ethyl side chain. This design is optimized for targeting histamine H4 receptors (H4R), as the imidazole moiety mimics the histamine structure, a key endogenous ligand for histamine receptors . The indazole-carboxamide component enhances selectivity and stability compared to simpler imidazole derivatives.

Properties

Molecular Formula

C13H13N5O

Molecular Weight

255.28 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-1H-indazole-3-carboxamide

InChI

InChI=1S/C13H13N5O/c19-13(15-6-5-9-7-14-8-16-9)12-10-3-1-2-4-11(10)17-18-12/h1-4,7-8H,5-6H2,(H,14,16)(H,15,19)(H,17,18)

InChI Key

NLXFRRXIXCOAMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NCCC3=CN=CN3

Origin of Product

United States

Preparation Methods

Diazotization-Cyclization of ortho-Aminobenzaldehyde Derivatives

Diazotization reactions offer a direct route to indazole derivatives. Xu and Huang (2021) reported a high-yielding protocol where ortho-aminobenzaldehyde derivatives undergo diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl), followed by cyclization in aqueous ethanol at 0–5°C. For example, treatment of 2-aminobenzaldehyde with NaNO₂/HCl yields 1H-indazole-3-carbaldehyde, which is subsequently oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions (70–80% yield). This method is advantageous for its operational simplicity and compatibility with electron-donating substituents.

Friedel-Crafts Acylation of Phenylhydrazine Derivatives

An alternative approach involves Friedel-Crafts acylation of phenylhydrazine precursors. As detailed in US Patent US20110172428A1, phenylhydrazine reacts with benzaldehyde to form benzaldehyde phenylhydrazone, which undergoes cyclization with oxalyl chloride (COCl₂) in dichloromethane (DCM) under aluminum chloride (AlCl₃) catalysis. The intermediate indazole-3-carbonyl chloride is hydrolyzed to the carboxylic acid using aqueous HCl (Scheme 1). This method achieves 76% yield for indazole-3-carboxylic acid after crystallization from N,N-dimethylacetamide (DMA).

Table 1: Comparison of Indazole-3-Carboxylic Acid Synthesis Methods

Method Reagents/Conditions Yield (%) Purity (%) Reference
Diazotization-Cyclization NaNO₂, HCl, KMnO₄, 0–5°C 70–80 >95
Friedel-Crafts Acylation Phenylhydrazine, COCl₂, AlCl₃, DCM 76 99.5

Preparation of 2-(1H-Imidazol-4-yl)ethylamine

The 2-(1H-imidazol-4-yl)ethylamine side chain is typically derived from histamine (2-(1H-imidazol-4-yl)ethanamine). However, modifications are required to ensure compatibility with coupling reactions:

Histamine Derivatization and Protection

Histamine dihydrochloride is neutralized with sodium hydroxide (NaOH) to free the amine, followed by protection with tert-butoxycarbonyl (Boc) groups using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF). The Boc-protected histamine (Boc-2-(1H-imidazol-4-yl)ethylamine) is isolated in 85% yield after column chromatography. This step prevents undesired side reactions during subsequent coupling.

Alternative Synthesis from Imidazole-4-acetic Acid

For cases requiring isotopic labeling or modified side chains, imidazole-4-acetic acid serves as a precursor. Reduction with lithium aluminum hydride (LiAlH₄) in dry ether converts the carboxylic acid to the alcohol, which is then transformed to the amine via a Gabriel synthesis (65% overall yield).

Carboxamide Coupling Strategies

Coupling the indazole-3-carboxylic acid with 2-(1H-imidazol-4-yl)ethylamine requires careful selection of activating agents and solvents:

HBTU-Mediated Coupling

The most widely reported method employs O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as the coupling agent. In a representative procedure, indazole-3-carboxylic acid (1 equiv) and HBTU (1.2 equiv) are dissolved in N,N-dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA, 2 equiv). After 2 hours at room temperature, Boc-protected 2-(1H-imidazol-4-yl)ethylamine (1.1 equiv) is added, and the reaction is heated to 45°C for 10 hours. Deprotection with trifluoroacetic acid (TFA) in DCM yields the final product in 60% overall yield.

Mixed Anhydride Method

For acid-sensitive substrates, mixed anhydride formation with isobutyl chloroformate (IBCF) in THF provides an alternative. The anhydride intermediate reacts with the amine at −15°C, achieving 55% yield after purification. While lower yielding than HBTU, this method minimizes racemization.

Table 2: Carboxamide Coupling Efficiency

Coupling Agent Solvent Temperature (°C) Yield (%) Purity (%)
HBTU DMF 45 60 99.2
IBCF THF −15 55 98.7

Purification and Analytical Characterization

Crystallization Optimization

Crude this compound is purified via recrystallization from butanol/water mixtures (9:1 v/v), achieving >99% purity as confirmed by HPLC. The patent RU2679636C1 emphasizes that solvent choice critically impacts impurity profiles, with butanol suppressing formation of N,N'-bis[2-(1H-imidazol-4-yl)ethyl]malonamide byproducts.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.35 (s, 1H, indazole NH), 8.90 (s, 1H, imidazole H-2), 8.36–7.06 (m, aromatic protons), 4.51 (t, J = 6 Hz, CH₂NH), 3.40 (m, CH₂imidazole).
  • HRMS-ESI : m/z [M + H]⁺ calculated for C₁₃H₁₄N₅O: 264.1199; found: 264.1192.

Industrial-Scale Production Considerations

The Russian patent RU2679636C1 highlights scalability challenges resolved by replacing diethyl malonate with dimethyl malonate in side-chain synthesis, reducing reaction temperature from 170°C to 90–110°C. This modification increased batch yields from 44% to 60% while eliminating resinification byproducts. Continuous flow systems further enhance reproducibility for multi-kilogram batches.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-imidazol-4-yl)ethyl]-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "N-[2-(1H-imidazol-4-yl)ethyl]-1H-indazole-3-carboxamide":

N,N'-bis[2-(1H-imidazol-4-yl)ethyl]malonamide:

  • A method for producing N,N'-bis[2-(1H-imidazol-4-yl)ethyl]malonamide with high purity (above 99.0%) is used as a pharmaceutical substance in the production of various types of dosage forms .

Indazole-3-carboxamides:

  • Indazole-3-carboxamides are compounds containing a 1H-indazole-3-carboxamide structure with substitution at the nitrogen of the carboxamide .
  • These compounds have substitutions at the 1 position of the indazole ring by an alkyl, haloalkyl, alkenyl, cycloalkylmethyl, cycloalkylethyl, benzyl, N-methyl-2-piperidinylmethyl, or 2-(4-morpholinyl)ethyl group .

Indazole-Containing Derivatives:

  • Indazole-containing derivatives represent one of the most important heterocycles in drug molecules .
  • Diversely substituted indazole derivatives bear antitumor activity .

Examples of Indazole Derivatives with biological activity :

  • Compound 81c (CFI-400945): An effective inhibitor of HCT116 tumor growth in a mouse model of colon cancer, identified as a novel clinical candidate for cancer therapy.
  • Compound 82a: Showed activity against Pim-1, Pim-2, and Pim-3.
  • Compound 83: Showed potent antiproliferative activity against the MM1.S multiple myeloma cell line.
  • Compound 119: Displayed excellent potency, high ERK 1/2 selectivity and dual mechanisms of action inhibition and exhibited antitumor activity in patients with BRAFV600-mutant melanoma.
  • Compound 120: Exhibited IDO1 inhibitory activity.
  • Compounds 170 and 171: Showed to protect against eosinophil recruitment with ED50 of 67 and 35 μg/kg, respectively.
  • Compound 173: with high inhibitory activity against PDAs.
  • Compound 174: Displayed excellent inhibitory activity against GR and exhibited excellent efficacy in the streptococcal cell wall (SCW) reactivation model of joint inflammation.

Other Indazole Derivatives:

  • (3z)-N-[2-(1h-Imidazol-4-Yl)ethyl]-2-Oxo-3-[2-(4-Sulfamoylphenyl)hydrazinylidene]-2,3-Dihydro-1h-Indole-5-Carboxamide : This compound, also known as GW300660X or CS261, is an oxindole-based inhibitor .

Regulatory Information:

  • Some indazole derivatives are listed as "Designated Substances" in Japan . Examples include N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1-pentyl-1H-indazole-3-carboxamide (ADB-5’Br-PINACA) and N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-hexyl-1H-indazole-3-carboxamide (ADB-HEXINACA) .

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the indazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Pharmacological Profiles

The following compounds share structural or functional similarities with N-[2-(1H-imidazol-4-yl)ethyl]-1H-indazole-3-carboxamide:

Compound Name Core Structure Key Substituents Target Receptor Notable Features
This compound (Target) Indazole + imidazole-ethyl Carboxamide linker H4R High selectivity for H4R; optimized stability
2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole () Benzimidazole 4-Chlorophenyl, pyrrolidine, dioxoisoindolinyl Not specified Enhanced lipophilicity; potential kinase inhibition
N-[2-(1H-Imidazol-4-yl)ethyl]-3-phenylprop-2-enamide (Metabolite, ) Propenamide + imidazole-ethyl α,β-unsaturated amide Not specified Likely metabolite; reduced metabolic stability
2-arylbenzimidazole H4R agonist () Benzimidazole Fluoro-methyl, phenoxy-propanamine H4R High H4R affinity; inspired by histamine

Key Comparisons

  • Heterocyclic Core: The indazole core in the target compound provides distinct electronic and steric properties compared to benzimidazole derivatives (). In contrast, benzimidazole-based agonists () often exhibit broader off-target effects due to similarities with purine-based endogenous molecules.
  • Substituent Effects :

    • The carboxamide linker in the target compound likely improves solubility and hydrogen-bonding capacity compared to the α,β-unsaturated amide in its metabolite (). The latter’s conjugated system may increase susceptibility to metabolic degradation .
    • The 4-chlorophenyl group in ’s compound introduces lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
  • Receptor Selectivity: Both the target compound and ’s benzimidazole agonist target H4R, but the latter’s fluoro-methyl and phenoxy-propanamine substituents may confer higher potency at the cost of selectivity (e.g., cross-reactivity with H3R) . The target compound’s lack of bulky aromatic substituents (e.g., phenoxy) may reduce off-target interactions.
  • Metabolic Stability :

    • The metabolite () features an α,β-unsaturated amide, a structural motif prone to hydrolysis or glutathione conjugation, suggesting shorter in vivo half-life compared to the target’s carboxamide .

Research Findings and Limitations

  • Pharmacological Data Gaps :

    • While confirms H4R targeting for benzimidazole derivatives, quantitative data (e.g., IC50, Ki) for the target compound are absent in the provided evidence. Further studies are needed to compare binding affinities directly.

Biological Activity

N-[2-(1H-imidazol-4-yl)ethyl]-1H-indazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships, and clinical implications based on recent research findings.

Chemical Structure and Synthesis

The compound this compound features an indazole scaffold that is known for its diverse biological properties. The synthesis often involves various methods, including C-H activation and coupling reactions, which allow for the introduction of different substituents that can modulate biological activity.

Biological Activity Overview

The biological activities of this compound include:

  • Antitumor Activity : Compounds with similar structures have shown promising results as inhibitors of various kinases involved in cancer progression. For instance, derivatives containing the indazole moiety have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), which is crucial for cell cycle regulation. Specific analogs demonstrated IC50 values in the low nanomolar range against cancer cell lines, indicating strong antiproliferative effects .
  • Antimicrobial Properties : Some studies suggest that indazole derivatives exhibit antimicrobial activities against a range of pathogens. The presence of the imidazole ring enhances interaction with biological targets, potentially leading to effective treatments against resistant strains .
  • Neuropharmacological Effects : Indazole-containing compounds have been explored for their effects on neurotransmitter systems. Their interaction with serotonin receptors suggests potential applications in treating mood disorders and anxiety .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

Substituent Effect on Activity IC50 Value
4-position substitutionsEnhanced potency against PLK4<10 nM
6-position modificationsImproved selectivity for cancer cells20 nM
Imidazole ring presenceCritical for receptor binding and activityVaries by target

Case Studies

Recent studies have highlighted the effectiveness of indazole derivatives in various therapeutic contexts:

  • Cancer Treatment : A study demonstrated that a specific indazole derivative effectively inhibited tumor growth in mouse models of colon cancer, showcasing its potential as a novel therapeutic agent .
  • Antimicrobial Research : Another investigation revealed that certain indazole compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .
  • Neuropharmacology : Research into the neuropharmacological effects of these compounds has indicated potential benefits in modulating serotonin receptors, which could lead to advancements in treating anxiety and depression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.